Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate is a chemical compound with the molecular formula C6H16NO4P and a molecular weight of 197.17 g/mol . It is known for its unique structure, which includes a phosphonate group and a trimethylazaniumyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate typically involves the reaction of 2-hydroxy-3-(trimethylazaniumyl)propyl chloride with a phosphonate source under controlled conditions . The reaction is carried out in an aqueous medium at a specific pH to ensure the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is monitored using advanced analytical techniques such as HPLC and NMR to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphonate species.
Substitution: The compound can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, reduced phosphonate species, and substituted phosphonates. These products have distinct chemical properties and are used in different scientific applications .
Wissenschaftliche Forschungsanwendungen
Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Wirkmechanismus
The mechanism of action of Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and biochemical processes. The phosphonate group plays a crucial role in its mechanism of action by interacting with active sites of enzymes and altering their activity .
Vergleich Mit ähnlichen Verbindungen
Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate can be compared with other similar compounds, such as:
Hydrogen [(2S)-2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate: This compound has a similar structure but differs in the stereochemistry of the hydroxyl group.
Hydrogen [2-hydroxy-3-(trimethylammonio)propyl]phosphonate: This compound has a similar structure but differs in the nature of the azaniumyl group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C6H16NO4P |
---|---|
Molekulargewicht |
197.17 g/mol |
IUPAC-Name |
hydroxy-[2-hydroxy-3-(trimethylazaniumyl)propyl]phosphinate |
InChI |
InChI=1S/C6H16NO4P/c1-7(2,3)4-6(8)5-12(9,10)11/h6,8H,4-5H2,1-3H3,(H-,9,10,11) |
InChI-Schlüssel |
CFKIUJQHVVMWGR-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CC(CP(=O)(O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.